![molecular formula C15H16N2O3S2 B2674021 3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877655-32-8](/img/structure/B2674021.png)

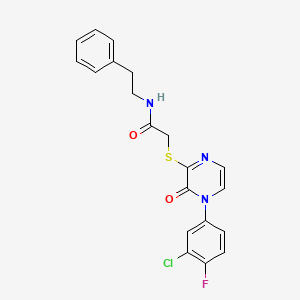

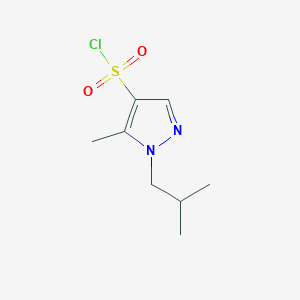

3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a hypoxia-activated prodrug that releases an active metabolite irreversibly targeting the kinase .

Synthesis Analysis

The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo [2,3- d ]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis

The chemical reactions involving this compound include the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C. Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N). Its 1 H NMR (400 MHz, DMSO- d6) values are δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH 3). Its 13 C NMR (100 MHz, DMSO- d6) values are δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .Applications De Recherche Scientifique

Chemical Structure and Polymorphism

Studies on closely related compounds to 3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one have explored their chemical structures and polymorphism. For instance, research on 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound with a similar structure, shows it crystallizes in two polymorphic forms. These forms exhibit distinct hydrogen bonding and aromatic pi-pi interactions, which are crucial for understanding the chemical properties and potential applications of these compounds (Glidewell et al., 2003).

Hydrogen Bonding and Molecular Interactions

Further research on pyrimidine derivatives, like 2-[6-amino-3-methyl-2-(methylsulfanyl)-4-oxo-3,4-dihydropyrimidin-5-ylcarbonyl]acetonitrile, emphasizes the significance of hydrogen bonding in forming various molecular structures. These hydrogen bonds play a pivotal role in the aggregation of molecules, which can be integral to their potential applications in pharmaceuticals and materials science (Trilleras et al., 2008).

Dual Inhibitor Potential

One notable application in medicinal chemistry is the potential use of thieno[2,3-d]pyrimidine derivatives as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). A study demonstrated that certain compounds in this category exhibit significant inhibitory activities against both TS and DHFR, suggesting their potential use in cancer treatment (Gangjee et al., 2008).

Nucleophilic Displacement Studies

Investigations into the nucleophilic displacement of a methylsulfanyl group on pyrimidinones, like 3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, are crucial for understanding their reactivity and potential for chemical modifications. Such research can guide the development of new synthetic pathways and applications in organic chemistry (Kikelj et al., 2010).

Antitumor Activity

A significant area of interest is the exploration of antitumor activity in related thieno[3,2-d]pyrimidine derivatives. Studies have shown that some of these compounds exhibit potent anticancer activity, comparable to established drugs like doxorubicin. This indicates their potential as novel chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Nonlinear Optical Analysis

Research into the nonlinear optical properties of compounds like ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, a compound structurally similar to 3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, opens avenues in materials science. These studies can lead to the development of new materials for optical applications (Dhandapani, Manivarman, & Subashchandrabose, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-19-11-5-4-9(8-12(11)20-2)17-14(18)13-10(6-7-22-13)16-15(17)21-3/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUXRTXSFLXUMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetonitrile](/img/structure/B2673940.png)

![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2673943.png)

![Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2673952.png)

![2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2673956.png)

![2-Chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethanone](/img/structure/B2673960.png)